molecular formula C20H18Cl2O4 B1599400 Bisphenol Z bis(chloroformate) CAS No. 91174-67-3

Bisphenol Z bis(chloroformate)

Katalognummer: B1599400
CAS-Nummer: 91174-67-3
Molekulargewicht: 393.3 g/mol
InChI-Schlüssel: JBBVUMYPDFKNDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bisphenol Z bis(chloroformate) is a chemical compound with the molecular formula C20H18Cl2O4 and a molecular weight of 393.3 g/mol. This compound is known for its unique structure, which includes a cyclohexyl group and two carbonochloridate groups attached to a phenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bisphenol Z bis(chloroformate) typically involves the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid chloride. This intermediate is then reacted with cyclohexylamine to produce the desired compound. The reaction conditions usually involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Bisphenol Z bis(chloroformate) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonochloridate groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

Synthesis of Polymers
Bisphenol Z bis(chloroformate) serves as a monomer for synthesizing polycarbonates and polyesters. The presence of reactive chloroformate groups allows for the formation of stable linkages with other chemical entities, leading to materials with desirable mechanical properties. The synthesis typically involves the reaction of bisphenol Z with phosgene or other chloroformate sources, resulting in the efficient production of the compound while minimizing byproducts.

Table 1: Comparison of Bisphenol Derivatives in Polymer Applications

Compound NameStructure TypeUnique Features
Bisphenol A bis(chloroformate)Chloroformate derivativeKnown endocrine disruptor; widely studied
Bisphenol F bis(chloroformate)Chloroformate derivativeLower toxicity; used in epoxy resins
Bisphenol Z bis(chloroformate) Chloroformate derivative Unique cyclohexane ring; potential for novel applications

Material Science

Development of Advanced Materials
The unique cyclohexane ring structure of bisphenol Z imparts distinct physical properties that can be leveraged in creating advanced materials. Research indicates that this configuration may lead to enhanced thermal stability and mechanical strength compared to linear structures found in other similar compounds.

Case Study: Application in Coatings
A study demonstrated the use of bisphenol Z bis(chloroformate) in developing high-performance coatings. The coatings exhibited excellent adhesion, chemical resistance, and durability, making them suitable for industrial applications where these properties are critical.

Interaction Studies

Reactivity with Nucleophiles
Research has focused on the interactions between bisphenol Z bis(chloroformate) and various nucleophiles, such as alcohols and amines. These reactions are crucial for optimizing its use in polymer synthesis, ensuring that resultant materials possess desired characteristics such as stability and durability.

Environmental Considerations

Degradation Studies
As with many chemical compounds, understanding the environmental impact is essential. Studies have evaluated the degradation pathways of bisphenols, including bisphenol Z derivatives. Research indicates that certain biocatalysts can effectively degrade these compounds, thereby mitigating potential environmental risks associated with their use .

Wirkmechanismus

The mechanism of action of Bisphenol Z bis(chloroformate) involves its interaction with specific molecular targets. The carbonochloridate groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can affect the function of the target molecules and pathways involved in various biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [4-[1-(4-Chlorophenyl)cyclohexyl]phenyl] carbonochloridate
  • [4-[1-(4-Methoxyphenyl)cyclohexyl]phenyl] carbonochloridate
  • [4-[1-(4-Nitrophenyl)cyclohexyl]phenyl] carbonochloridate

Eigenschaften

CAS-Nummer

91174-67-3

Molekularformel

C20H18Cl2O4

Molekulargewicht

393.3 g/mol

IUPAC-Name

[4-[1-(4-carbonochloridoyloxyphenyl)cyclohexyl]phenyl] carbonochloridate

InChI

InChI=1S/C20H18Cl2O4/c21-18(23)25-16-8-4-14(5-9-16)20(12-2-1-3-13-20)15-6-10-17(11-7-15)26-19(22)24/h4-11H,1-3,12-13H2

InChI-Schlüssel

JBBVUMYPDFKNDK-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C2=CC=C(C=C2)OC(=O)Cl)C3=CC=C(C=C3)OC(=O)Cl

Kanonische SMILES

C1CCC(CC1)(C2=CC=C(C=C2)OC(=O)Cl)C3=CC=C(C=C3)OC(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.